

Application Notes: ^{19}F and ^{11}B NMR Spectroscopy of Fluorinated Boron Clusters

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Compound of Interest

Compound Name: *Potassium dodecafluoro-closo-dodecaborate*

Cat. No.: *B598255*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of fluorinated boron clusters, a class of compounds with growing importance in medicinal chemistry, materials science, and catalysis.[1][2] The presence of two NMR-active boron isotopes (^{11}B and ^{10}B) and the highly sensitive ^{19}F nucleus provides a rich source of structural and electronic information.[3][4] This document provides detailed protocols and data for the application of ^{19}F and ^{11}B NMR in the analysis of these compounds.

Boron has two NMR-active nuclei, ^{11}B ($I = 3/2$, 80.1% natural abundance) and ^{10}B ($I = 3$, 19.9% natural abundance). ^{11}B is generally preferred due to its higher natural abundance, greater sensitivity, and smaller nuclear quadrupole moment, which results in sharper signals.[3][5] Fluorine possesses only one naturally occurring isotope, ^{19}F , which has a nuclear spin of $I = 1/2$, 100% natural abundance, and a high gyromagnetic ratio, making it one of the most sensitive nuclei for NMR analysis after ^1H and ^3H . [4]

The combination of ^{11}B and ^{19}F NMR allows for unambiguous identification, conformational analysis, and the study of dynamic processes in fluorinated boron clusters.

^{11}B NMR Spectroscopy of Fluorinated Boron Clusters

The ^{11}B chemical shift is highly sensitive to the coordination number and the electronic environment of the boron atom. A change from a three-coordinate to a four-coordinate boron center typically results in a significant upfield shift in the ^{11}B NMR spectrum.[2][6] Due to the quadrupolar nature of the ^{11}B nucleus, signals are often broad, which can obscure fine coupling details.

Table 1: Representative ^{11}B NMR Chemical Shifts for Fluorinated Boron Compounds

Compound/Cluster Type	Example	Solvent	^{11}B Chemical Shift (δ) [ppm]	Notes
Boron Trifluoride Adduct	$\text{BF}_3 \cdot \text{OEt}_2$	CDCl_3	~ 0	Reference standard. The signal is a singlet as the positive and negative components of the B-F coupling cancel out.[3][5]
Tetrafluoroborate Anion	NaBF_4	D_2O	-1.3	Signal is a quintet due to coupling with four equivalent fluorine atoms.[7]
Potassium Organotrifluoroborates	Potassium 1-naphthyltrifluoroborate	acetone- d_6	4.06	The observed signal is often broad due to rapid quadrupolar relaxation.[5]
Potassium Phenyltrifluoroborate	DMSO- d_6	3.2	A 1:1:1:1 quartet with $^1J(^{11}\text{B}-^{19}\text{F})$ of 49.6 Hz can be observed with appropriate pulse sequences.[8]	
BF_2 Complexes (BODIPY)	Varies	CDCl_3	0.5 - 1.6	Often observed as a triplet due to coupling with two fluorine atoms.[9]

Experimental Protocol: ^{11}B NMR Acquisition

- Sample Preparation:
 - Dissolve 5-10 mg of the fluorinated boron cluster in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6).
 - For optimal resolution and to avoid broad background signals, use quartz NMR tubes instead of standard borosilicate glass tubes.[3][5]
 - Ensure the sample is homogeneous and free of particulate matter.
- Instrument Parameters (for a 400 MHz Spectrometer):
 - Nucleus: ^{11}B
 - Frequency: ~128 MHz
 - Reference: Set $\text{BF}_3 \cdot \text{OEt}_2$ as the external standard at 0 ppm.[2]
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg') is often sufficient. For better resolution of coupling, a modified pulse sequence with a longer acquisition time and shorter delay may be employed.[8]
 - Acquisition Time (AQ): 1.0 - 2.0 s
 - Relaxation Delay (D1): 1.0 - 5.0 s (A shorter delay can sometimes improve resolution for quadrupolar nuclei).[8]
 - Pulse Width (P1): Use a calibrated 90° pulse.
 - Spectral Width (SW): ~250 ppm (~32,000 Hz)
 - Number of Scans (NS): 64 - 1024, depending on sample concentration.
 - Temperature: 298 K (or as required by the experiment).
- Data Processing:

- Apply an exponential line broadening factor (LB) of 1-10 Hz to improve the signal-to-noise ratio.
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the external standard.

^{19}F NMR Spectroscopy of Fluorinated Boron Clusters

^{19}F NMR is a powerful technique due to its high sensitivity and wide chemical shift range of about 800 ppm, which provides excellent signal dispersion.^[4] A key feature in the ^{19}F NMR spectra of fluorinated boron clusters is the observation of spin-spin coupling to the boron nuclei.

- Coupling to ^{11}B ($I=3/2$): Coupling of ^{19}F to ^{11}B results in a 1:1:1:1 quartet.^[10]
- Coupling to ^{10}B ($I=3$): Coupling of ^{19}F to ^{10}B results in a 1:1:1:1:1:1:1 septet.^[10]

Due to the natural abundance of the boron isotopes, it is common to observe both multiplets in the spectrum for the same fluorine environment, separated by a small isotope shift.^[10] The signal corresponding to the ^{11}B -coupled fluorines will be approximately four times more intense than the signal for the ^{10}B -coupled fluorines.

Table 2: Representative ^{19}F NMR Data for Fluorinated Boron Compounds

Compound/ Cluster Type	Example	Solvent	¹⁹ F Chemical Shift (δ) [ppm]	¹ J(¹⁹ F- ¹¹ B) [Hz]	Notes
Tetrafluoroborate Anion	(n-Bu) ₄ NBF ₄	CDCl ₃	-152.4	1.25	Shows a quartet for coupling to ¹¹ B and a septet for ¹⁰ B, with a clear isotope shift. [10]
Potassium Organotrifluoroborates	Potassium vinyltrifluoroborate	DMSO-d ₆	-138.8	50.1	The ¹ J(¹⁹ F- ¹¹ B) coupling is readily observed in the ¹⁹ F spectrum. [8]
Potassium 1-naphthyltrifluoroborate	acetone-d ₆	-138.6	Not resolved	Linewidth can be broad, obscuring the coupling. [5]	
Boron Trifluoride Adduct	BF ₃ ·OEt ₂	CDCl ₃	-153	Not resolved	Appears as a singlet due to rapid relaxation and exchange. [5]
BF ₂ Complexes (BODIPY)	Varies	CDCl ₃	-140 to -150	25-35	The fluorine signal appears as a 1:1:1:1 quartet due to coupling with

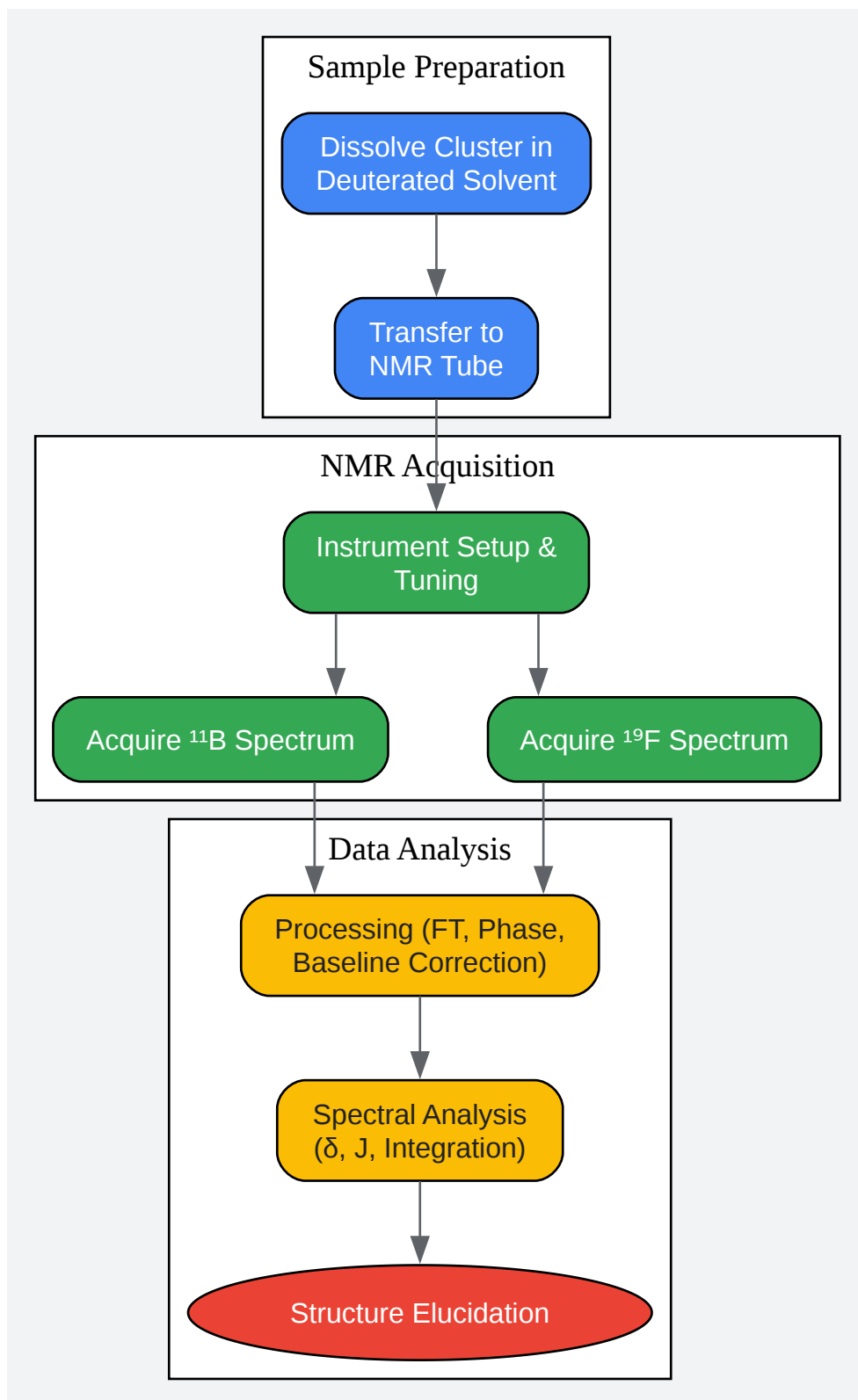
a single ^{11}B
nucleus.[9]

Experimental Protocol: ^{19}F NMR Acquisition

- Sample Preparation:
 - Prepare the sample as described for ^{11}B NMR (5-10 mg in 0.5-0.7 mL of deuterated solvent). Standard borosilicate NMR tubes are acceptable.
- Instrument Parameters (for a 400 MHz Spectrometer):
 - Nucleus: ^{19}F
 - Frequency: ~376 MHz
 - Reference: Use CFCl_3 as an internal or external standard at 0 ppm.
 - Pulse Program: A standard single-pulse experiment is typically used. Proton decoupling ('zgdc') can be applied to simplify spectra if ^1H - ^{19}F couplings are present.
 - Acquisition Time (AQ): 2.0 - 4.0 s
 - Relaxation Delay (D1): 2.0 - 5.0 s (T_1 values for ^{19}F can be long).
 - Pulse Width (P1): Use a calibrated 90° pulse.
 - Spectral Width (SW): ~250 ppm (~94,000 Hz). Adjust as needed based on the compound class.[4]
 - Number of Scans (NS): 16 - 256, depending on concentration.
 - Temperature: 298 K.
- Data Processing:
 - Apply a small exponential line broadening factor (LB) of 0.3 - 0.5 Hz.

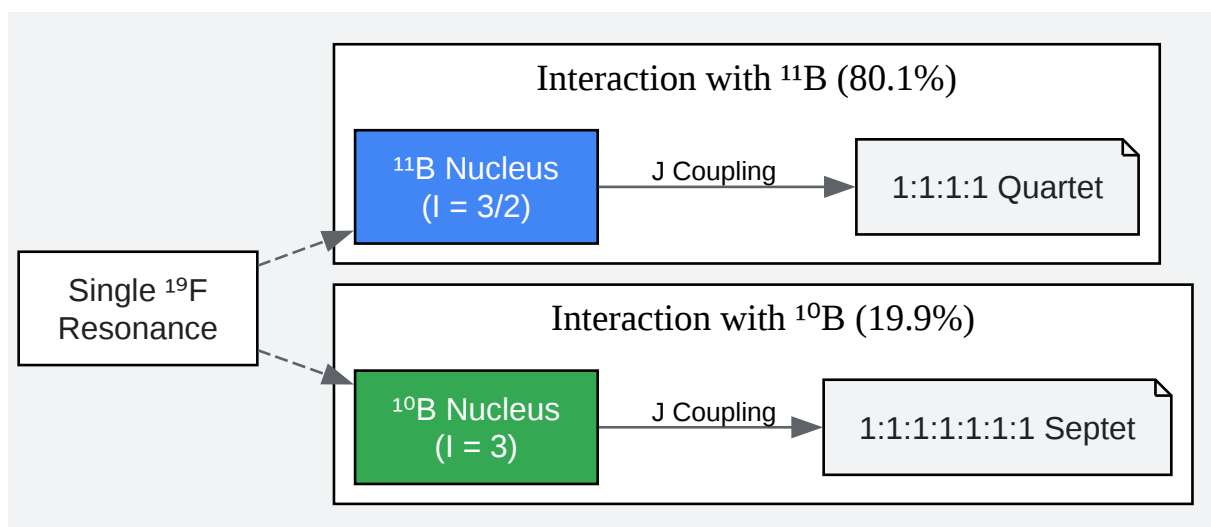
- Perform Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum and accurately measure coupling constants.

Visualization of Workflows and Concepts



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Caption: General workflow for the NMR analysis of fluorinated boron clusters.



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Caption: Theoretical ^{19}F NMR splitting from coupling to boron isotopes.

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